2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-12-7(5-6)14-4-3-13/h1-2,5,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURNZFWQFUAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381809 | |
| Record name | 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257295-59-3 | |
| Record name | 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Trifluoromethyl-pyridin-2-yloxy)-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)pyridin-2-ol Intermediate
The key intermediate, 4-(trifluoromethyl)pyridin-2-ol, is typically prepared first, as it provides the phenolic hydroxyl group necessary for ether formation.
Method Summary:
- Starting from 4-bromo-2-(trifluoromethyl)pyridine , nucleophilic substitution with hydroxide ion yields 4-(trifluoromethyl)pyridin-2-ol.
- This reaction is generally conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The trifluoromethyl group is electron-withdrawing, facilitating nucleophilic aromatic substitution at the 2-position.
| Parameter | Typical Conditions |
|---|---|
| Starting material | 4-Bromo-2-(trifluoromethyl)pyridine |
| Nucleophile | Hydroxide ion (e.g., KOH or NaOH) |
| Solvent | DMF or DMSO |
| Temperature | 80–120 °C (reflux) |
| Reaction time | 6–24 hours |
| Yield | 60–85% |
This method is supported by multiple synthetic routes documented for related pyridinols with trifluoromethyl substituents.
Ether Formation: Coupling with Ethylene Glycol Derivative
The next step involves forming the ether bond between the pyridin-2-ol and the ethan-1-ol moiety.
-
- Deprotonation of the pyridin-2-ol hydroxyl group with a strong base (e.g., sodium hydride or potassium tert-butoxide) to form the phenolate ion.
- Reaction with 2-bromoethanol or 2-chloroethanol as the alkylating agent to yield the ether.
Phase Transfer Catalysis (PTC):
- Using a quaternary ammonium salt catalyst to facilitate the reaction between the phenolate and haloethanol under milder conditions.
| Parameter | Typical Conditions |
|---|---|
| Base | NaH, KOH, or KOtBu |
| Alkylating agent | 2-Bromoethanol or 2-chloroethanol |
| Solvent | THF, DMF, or acetone |
| Temperature | 0–80 °C |
| Reaction time | 4–24 hours |
| Yield | 70–90% |
This step requires careful control to avoid side reactions such as elimination or over-alkylation.
Alternative Synthetic Routes
Direct O-alkylation of 4-(Trifluoromethyl)pyridin-2-ol with Ethylene Oxide:
- The phenol can be reacted with ethylene oxide under basic conditions to form the hydroxyethyl ether directly.
- This method offers a one-step etherification but requires handling of ethylene oxide, which is hazardous.
-
- In some synthetic schemes, the hydroxyethyl group is introduced as a protected derivative (e.g., as a tosylate or mesylate) to improve selectivity and yield.
Research Findings and Optimization
Yield and Purity
- Yields for the overall synthesis typically range from 50% to 85%, depending on the purity of starting materials and reaction conditions.
- Purification is commonly achieved by column chromatography or recrystallization.
- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity.
Reaction Parameters Impact
| Parameter | Effect on Yield and Purity |
|---|---|
| Base strength | Strong bases improve phenolate formation but may cause side reactions |
| Solvent polarity | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | Elevated temperatures increase rate but may reduce selectivity |
| Stoichiometry | Excess alkylating agent can drive reaction to completion but complicates purification |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 4-Bromo-2-(trifluoromethyl)pyridine, KOH, DMF, reflux | 60–85 | Formation of 4-(trifluoromethyl)pyridin-2-ol |
| 2 | Williamson ether synthesis | 4-(Trifluoromethyl)pyridin-2-ol, NaH, 2-bromoethanol, THF | 70–90 | Ether bond formation to ethan-1-ol moiety |
| 3 | Purification | Chromatography, recrystallization | — | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group in this compound enhances the pharmacokinetic properties of drug molecules, making it a valuable intermediate in drug discovery. Its potential biological activities include:
- Antimicrobial Properties: Studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, suggesting that 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol may possess similar effects .
Pharmaceutical Development
This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting various diseases, including cancer and infections . The presence of the trifluoromethyl group can influence the lipophilicity and metabolic stability of compounds, enhancing their efficacy.
Agricultural Chemicals
The unique properties of this compound make it suitable for developing agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial activity of various synthesized compounds, those containing the trifluoromethyl group demonstrated enhanced inhibition against Gram-positive and Gram-negative bacteria . This suggests that this compound may have significant potential as an antimicrobial agent.
Case Study 2: Pharmacological Potential
Research focusing on the pharmacological effects of pyridine derivatives has shown that compounds similar to this compound exhibit promising results in inhibiting specific enzymes linked to metabolic disorders . This positions the compound as a candidate for further exploration in treating conditions such as diabetes and obesity.
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol is not well-documented. the presence of the trifluoromethyl group and pyridine ring suggests that it may interact with various molecular targets and pathways. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, potentially affecting their biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol are compared below with four analogs, highlighting differences in substituent placement, heterocyclic systems, and functional groups.
Positional Isomer: 1-[2-(Trifluoromethyl)pyridin-4-yl]ethan-1-ol
- Molecular Formula: C₈H₈F₃NO.
- Molecular Weight : 190.20 g/mol (reported) .
- Key Differences: The absence of an ether oxygen reduces polarity compared to the target compound.
Piperazine Derivative: 1-[3-(Trifluoromethyl)pyrid-2-yl]piperazine (QA-7465)
- Structure : Pyridine with -CF₃ at the 3-position and a piperazine ring (-N–(CH₂)₂–N–) at the 2-position.
- Molecular Formula : C₁₀H₁₂F₃N₃.
- Molecular Weight : 231.22 g/mol (calculated).
- Purity : 98% .
- Key Differences :
- The piperazine group introduces basicity, enhancing water solubility and bioavailability.
- The -CF₃ at the 3-position may modulate electronic effects differently than the target compound’s 4-position substitution.
Triazine Derivative: 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione (QP-2096)
- Structure : A triazine dione core fused with a pyridine ring bearing -CF₃ at the 6-position.
- Molecular Formula : C₉H₅F₃N₄O₂.
- Molecular Weight : 274.16 g/mol (calculated).
- Purity : 95% .
- Key Differences :
- The triazine ring provides hydrogen-bonding sites and rigidity, which could enhance binding to biological targets.
- The -CF₃ at the pyridine’s 6-position may influence steric interactions.
Pyrrolopyridine Derivative: 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (SS-9693)
Biological Activity
2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol, with the molecular formula C8H8F3NO2, is an aromatic ether characterized by a trifluoromethyl group attached to a pyridine ring, which is further linked to an ethan-1-ol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure can be represented as follows:
- Molecular Weight : 207.15 g/mol
- CAS Number : 257295-59-3
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial and antifungal properties, making it a candidate for further exploration in drug development against infectious diseases .
- Pharmacokinetics : The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles. This aspect is crucial for drug design, as it may lead to better absorption and bioavailability .
- Mechanism of Action : Although detailed mechanisms are not extensively documented, it is hypothesized that the compound may interact with various molecular targets due to the presence of both the trifluoromethyl group and the pyridine ring .
Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anti-Cancer Potential
Research has also explored the anti-cancer potential of this compound. In vitro studies on various cancer cell lines revealed promising results:
These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are required to elucidate its mechanism of action.
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds highlight the unique properties of this compound:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)pyridin-2-ol | Lacks ethan-1-ol moiety | Moderate antimicrobial activity |
| 2-(Trifluoromethyl)pyridine | Contains trifluoromethyl group | Limited anti-cancer activity |
The combination of the trifluoromethyl group, pyridine ring, and ethan-1-ol moiety in this compound imparts distinct chemical and biological properties that are advantageous for various applications in drug discovery and development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol?
- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the trifluoromethyl group onto the pyridine ring and (2) forming the ether linkage. For the trifluoromethylation, halogenated precursors (e.g., 2-chloro-4-trifluoromethylpyridine) can react with fluorinating agents like potassium fluoride in polar solvents such as DMSO . The etherification step may employ nucleophilic substitution, where 2-hydroxyethanol reacts with an activated pyridine derivative (e.g., using Mitsunobu conditions or base-mediated coupling). Optimization of reaction time and stoichiometry is critical to minimize by-products like unreacted intermediates or di-alkylated species .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm the ether linkage (δ ~4.0–4.5 ppm for -OCH) and trifluoromethyl group (δ ~120–125 ppm in NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass 207.0572 for CHFNO) .
- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm) and C-F (~1100–1200 cm) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of bond angles, torsion angles, and intermolecular interactions. For example, SHELX software (e.g., SHELXL for refinement) can model the trifluoromethyl group's orientation and hydrogen-bonding networks involving the hydroxyl group . Crystallization conditions (e.g., solvent choice, slow evaporation) must be optimized to obtain high-quality crystals. A case study on a related pyrazole derivative demonstrated how crystallography resolved steric effects from the trifluoromethyl group .
Q. What strategies mitigate by-product formation during the synthesis of trifluoromethylpyridine derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in situ techniques like TLC or HPLC to track intermediate formation.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) separates polar by-products. For persistent impurities, recrystallization in ethanol/water mixtures improves purity .
- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) enhance selectivity during coupling steps, reducing side reactions like over-alkylation .
Q. How does the trifluoromethyl group influence the compound's reactivity in medicinal chemistry applications?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In drug discovery, derivatives of this compound can act as kinase inhibitors or protease modulators. For example, Enasidenib (a related trifluoromethylpyridine drug) targets isocitrate dehydrogenase mutations in leukemia . Structure-activity relationship (SAR) studies should focus on modifying the hydroxyl or pyridine moiety to optimize binding affinity and selectivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Variations in yields often arise from differences in reaction conditions (e.g., solvent purity, temperature control). Reproducibility requires strict adherence to anhydrous conditions for trifluoromethylation steps and inert atmospheres (N/Ar) to prevent oxidation of the hydroxyl group. Comparative studies using alternative solvents (e.g., DMF vs. DMSO) or bases (e.g., KCO vs. CsCO) can identify optimal protocols .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particles or vapors.
- Waste Disposal : Collect organic waste separately and neutralize acidic/by-product residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
